2-(4-Chloro-2-cyanophenoxy)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(4-chloro-2-cyanophenoxy)acetamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H2,12,13) |
InChI Key |
SPRWXFQRZJFSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)OCC(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4 Chloro 2 Cyanophenoxy Acetamide Analogs
Impact of Halogen Substitution (e.g., Chloro Group) on Molecular Activity
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. eurochlor.org The introduction of a chlorine atom into a molecule can significantly influence its physical, chemical, and biological properties. nih.govrsc.orgrsc.org
Positional Effects of Chlorine Atom on Aromatic Rings
The position of the chlorine atom on the aromatic ring of phenoxyacetamide derivatives can profoundly impact their biological activity. nih.gov Generally, halogens are considered deactivating groups in the context of electrophilic aromatic substitution due to their inductive electron-withdrawing effect. quora.com However, they are also ortho-para directing due to the resonance effect of their lone pairs. quora.com In the context of drug-receptor interactions, the position of the chlorine atom dictates the spatial arrangement of its electronic and steric influences.
Influence of Halogens on Electron Density and Ligand-Target Interactions
Halogens influence ligand-target interactions through a combination of steric and electronic effects. nih.gov The introduction of a chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within a target protein. eurochlor.org
A key concept in understanding halogen-mediated interactions is the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.govacs.org This positive region can engage in favorable non-covalent interactions, known as halogen bonds, with electron-rich atoms like oxygen, nitrogen, and sulfur in the binding site of a protein. nih.govacs.orgsemanticscholar.org The strength of a halogen bond is influenced by the polarizability of the halogen, with the order being I > Br > Cl > F. nih.gov While chlorine forms weaker halogen bonds compared to bromine and iodine, these interactions can still contribute significantly to binding affinity and selectivity. acs.org
The electron-withdrawing nature of chlorine also affects the electron density of the aromatic ring, which can modulate π-π stacking or other non-covalent interactions with aromatic amino acid residues in the target's binding pocket. rsc.org Furthermore, the electronegativity of the chlorine atom can influence the hydrogen-bonding capabilities of nearby functional groups. researchgate.net
| Property | Effect on Molecular Interactions | Relevance to 2-(4-Chloro-2-cyanophenoxy)acetamide Analogs |
|---|---|---|
| Electronegativity | Inductive electron withdrawal, influencing the acidity/basicity of nearby groups and modulating hydrogen bond strength. eurochlor.orgresearchgate.net | Affects the properties of the acetamide (B32628) and cyano groups. |
| Lipophilicity | Enhances membrane permeability and hydrophobic interactions within binding pockets. eurochlor.org | Can improve the pharmacokinetic profile and binding to hydrophobic regions of the target. |
| Van der Waals Radius | Contributes to steric bulk, influencing the fit of the molecule into the binding site. eurochlor.org | The size of the chlorine atom can either be beneficial for occupying a specific pocket or detrimental due to steric hindrance. |
| Halogen Bonding (σ-hole) | Forms directional non-covalent interactions with Lewis bases (e.g., O, N, S) in the binding site. nih.govacs.org | The chlorine atom can act as a halogen bond donor, contributing to the overall binding affinity. |
Role of the Cyano Group in Mediating Biological Responses and Molecular Interactions
The cyano group (C≡N) is a versatile functional group in medicinal chemistry, often used to modulate a compound's electronic properties, hydrogen bonding capacity, and metabolic stability. nih.govrsc.org
Electronic and Steric Contributions of the Cyano Moiety
The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of both the carbon and nitrogen atoms. mdpi.com This electron-withdrawing nature can significantly impact the electronic properties of the aromatic ring to which it is attached, influencing its reactivity and interactions with biological targets. mdpi.com The linear geometry of the cyano group provides a unique steric profile, being relatively small and rod-shaped. This allows it to be accommodated in narrow binding pockets where bulkier groups might not fit. researchgate.net
The electronic character of the cyano group can also be leveraged to fine-tune the acidity of adjacent N-H groups or the basicity of other nitrogen atoms within the molecule. nih.gov In some contexts, the cyano group can act as a bioisostere for other functional groups like a carbonyl or a hydroxyl group. researchgate.net
Hydrogen Bonding and Other Non-Covalent Interactions
The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. nih.govresearchgate.net This ability to form hydrogen bonds is a critical factor in its role in molecular recognition at the active site of a biological target. researchgate.net The strength of the hydrogen bond can be influenced by the electronic environment of the cyano group. nih.gov For instance, electron-donating groups on the aromatic ring can enhance the hydrogen bond accepting ability of the cyano nitrogen.
Beyond hydrogen bonding, the cyano group can participate in other non-covalent interactions. The region around the carbon atom of the cyano group can exhibit a positive electrostatic potential, allowing for interactions with nucleophilic regions of a binding site. nih.gov The π-system of the C≡N triple bond can also engage in π-stacking interactions with aromatic residues. mdpi.com
| Interaction Type | Description | Significance in Biological Activity |
|---|---|---|
| Hydrogen Bond Acceptor | The nitrogen atom's lone pair can accept a hydrogen bond from a donor group (e.g., N-H, O-H) in the binding site. nih.govresearchgate.net | Crucial for anchoring the ligand in the correct orientation within the binding pocket. |
| Dipole-Dipole Interactions | The polarized C≡N bond can engage in dipole-dipole interactions with polar residues. | Contribute to the overall binding energy and specificity. |
| π-Interactions | The π-system of the cyano group can interact with aromatic rings of amino acid residues. mdpi.com | Can provide additional stability to the ligand-protein complex. |
| Tetrel Bonding | The carbon atom of the cyano group can act as a Lewis acid, interacting with a nucleophile. nih.gov | A less common but potentially significant interaction contributing to binding. |
Conformational Flexibility and Rigidity of the Acetamide Linker
The acetamide group itself is relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group. However, rotation around the single bonds of the linker (C-O and C-C bonds) allows the molecule to adopt various conformations. researchgate.net The conformational preferences of the linker can be influenced by steric and electronic interactions between the different parts of the molecule, as well as by interactions with the solvent. researchgate.net
Computational studies, such as conformational analysis, can be employed to predict the low-energy conformations of such molecules in different environments. researchgate.net Understanding the conformational landscape of the acetamide linker is essential for designing analogs with improved activity. For instance, introducing rigidity into the linker, perhaps by incorporating cyclic structures, can pre-organize the molecule into a bioactive conformation, which can lead to an increase in binding affinity by reducing the entropic penalty of binding. nih.gov Conversely, a certain degree of flexibility might be necessary to allow the molecule to adapt to the specific geometry of the binding site. biomedres.us
| Factor | Influence on Conformation | Implication for Molecular Design |
|---|---|---|
| Torsional Strain | Rotation around single bonds is subject to energy barriers, leading to preferred staggered conformations. | Predicting and favoring low-energy, bioactive conformations is a key design principle. |
| Steric Hindrance | Repulsive interactions between bulky groups can restrict conformational freedom. | Substituents on the linker or adjacent rings can be used to control the accessible conformations. |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the amide N-H and the phenoxy oxygen can stabilize certain conformations. | Can be exploited to lock the molecule into a desired shape. |
| Solvent Effects | The polarity of the solvent can influence the preference for extended or folded conformations. nih.gov | The conformational profile in an aqueous environment is particularly relevant for biological activity. |
Impact on Target Binding and Molecular Recognition
The substituents on the phenoxy ring of this compound analogs play a crucial role in target binding and molecular recognition. The 4-chloro and 2-cyano groups significantly influence the electronic distribution of the phenoxy ring. The chlorine atom, being an electron-withdrawing group, and the cyano group, a strong electron-withdrawing and potential hydrogen bond acceptor, can engage in specific interactions within a target's binding pocket.
SAR studies on related phenoxyacetamide series have shown that the nature of the substituent at the para-position of the phenoxy ring can drastically alter biological activity. For instance, in a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a simple phenoxy or an acetamidophenoxy group led to a decrease in antiplasmodial activity, suggesting that an electron-withdrawing group at this position is favorable for this specific biological target. mdpi.comnih.gov
The following table illustrates hypothetical SAR data for analogs of this compound, demonstrating the potential impact of substitutions on target binding affinity.
| Compound ID | R1 (Position 4) | R2 (Position 2) | Target Binding Affinity (IC₅₀, nM) |
| 1 | Cl | CN | 50 |
| 1a | F | CN | 75 |
| 1b | H | CN | 200 |
| 1c | Cl | H | 500 |
| 1d | Cl | NO₂ | 65 |
This data is illustrative and based on general SAR principles for phenoxyacetamide derivatives.
Exploration of the Phenoxy Ether Linkage in Modulating Biological Activity
The phenoxy ether linkage is a critical structural component in this compound and its analogs, providing a specific conformational flexibility that is essential for orienting the substituted phenyl ring and the acetamide moiety within the target's binding site. Modifications to this ether linkage, such as its replacement with a thioether or other bioisosteric linkers, can have a profound impact on the compound's biological activity. researchgate.netnih.gov
The table below presents hypothetical data on how modifications to the ether linkage in the this compound scaffold could modulate biological activity.
| Compound ID | Linker | Biological Activity (% Inhibition at 10 µM) |
| 2 | -O- | 85 |
| 2a | -S- | 45 |
| 2b | -CH₂-O- | 60 |
| 2c | -NH- | 30 |
This data is illustrative and based on common observations in medicinal chemistry when modifying ether linkages.
Application of Medicinal Chemistry Design Strategies in Phenoxyacetamide Research
The optimization of phenoxyacetamide scaffolds, including analogs of this compound, often employs established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties.
Molecular Hybridization and Bioisosterism in Scaffold Optimization
Molecular hybridization involves combining pharmacophoric elements from two or more different molecules to create a new hybrid with potentially enhanced or dual biological activities. rsc.orgnih.govpharmacelera.com For the this compound scaffold, one could envision hybridizing it with another pharmacophore known to interact with a related or complementary target.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to modulate a compound's properties. In the context of this compound analogs, the chloro or cyano groups could be replaced with other bioisosteres to fine-tune activity or improve metabolic stability. For example, the cyano group could be replaced with a trifluoromethyl group or a small heterocyclic ring to maintain electron-withdrawing character while altering steric and metabolic profiles.
The following table provides examples of potential bioisosteric replacements for the functional groups in this compound.
| Original Group | Bioisosteric Replacement | Potential Impact |
| 4-Chloro | 4-Trifluoromethyl | Increased lipophilicity, potential for enhanced binding |
| 2-Cyano | 2-Oxadiazole | Maintained H-bond accepting ability, improved metabolic stability |
| Acetamide | Thioacetamide | Altered H-bonding properties, potential for different target interactions |
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound.
In the context of this compound, the 4-chloro-2-cyanophenoxy moiety could be considered a fragment that occupies a specific sub-pocket of a target protein. An FBDD approach could involve screening a library of fragments to identify binders to adjacent sub-pockets. These newly identified fragments could then be linked to the initial phenoxyacetamide fragment to create a novel and more potent inhibitor. This approach allows for a more efficient exploration of the chemical space around the initial hit and can lead to lead compounds with better ligand efficiency.
Computational Chemistry and Molecular Modeling of 2 4 Chloro 2 Cyanophenoxy Acetamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of a molecule's electronic structure, which in turn governs its reactivity and physical properties. For 2-(4-Chloro-2-cyanophenoxy)acetamide, such calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions susceptible to electrophilic or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded representation where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).
For this compound, the MEP analysis would likely reveal a high electron density around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the acetamide (B32628) group and the aromatic ring would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, being electronegative, would also contribute to the negative potential region. This detailed charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's biological activity.
Illustrative MEP Data for this compound
| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication for Reactivity |
| Carbonyl Oxygen | -45 to -60 | High affinity for electrophiles/hydrogen bond donors |
| Cyano Nitrogen | -40 to -55 | Potential site for electrophilic attack |
| Amide Hydrogens | +25 to +40 | Potential sites for nucleophilic attack/hydrogen bond acceptors |
| Aromatic Ring | Varied (-10 to +15) | Susceptible to both electrophilic and nucleophilic interactions depending on the specific region |
Note: The data in this table is illustrative and represents typical values that could be obtained from quantum mechanical calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scielo.org.mx
For this compound, the HOMO-LUMO energy gap can be calculated using density functional theory (DFT) methods. The presence of the electron-withdrawing chloro and cyano groups is expected to lower the energy of the LUMO, while the phenoxy and acetamide groups will influence the energy of the HOMO. A precise calculation of this energy gap would provide valuable information about the compound's electronic transitions and its potential to participate in charge-transfer interactions. science.gov
Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -7.5 | Related to ionization potential and electron-donating ability |
| LUMO Energy | -1.2 | Related to electron affinity and electron-accepting ability |
| HOMO-LUMO Energy Gap | 6.3 | Indicator of chemical reactivity and kinetic stability |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.
Molecular Docking and Dynamics Simulations with Biological Macromolecules
To investigate the potential of this compound as a therapeutic agent, it is essential to understand its interactions with biological targets, such as proteins and enzymes. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze these interactions at the atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.govresearchgate.net This method allows for the identification of potential binding sites and the prediction of the binding affinity, which is a measure of the strength of the interaction. For this compound, docking studies could be performed against a variety of potential protein targets to identify those with which it is most likely to interact. mdpi.com The results of these studies would provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. mdpi.com
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different conformations and the assessment of the stability of the binding mode predicted by docking. mdpi.com For this compound, MD simulations would reveal how the compound and the protein adapt to each other upon binding and whether the initial binding pose is maintained over time. This information is crucial for validating the docking results and gaining a more realistic understanding of the binding process.
Illustrative Molecular Docking and Dynamics Simulation Results for a Hypothetical Target
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Strong predicted binding to the target protein |
| Key Interacting Residues | Tyr234, Ser156, Leu345 | Specific amino acids forming crucial interactions |
| Root Mean Square Deviation (RMSD) during MD | 1.5 Å | Stable binding conformation over the simulation time |
Note: The data in this table is illustrative and represents typical outputs from molecular docking and dynamics simulations.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening relies on the knowledge of other molecules that are known to bind to the target of interest. researchgate.net These methods use the structural and chemical properties of the known active compounds to identify other molecules with similar properties from a database. nih.gov
In contrast, structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock large numbers of candidate molecules and score their potential binding affinity. rsc.orgnih.govnih.gov This approach is particularly useful when the structure of the target is known, but there are few or no known active ligands. Both methodologies could be employed to identify other compounds with similar or potentially improved activity profiles compared to this compound, thereby guiding the design of new and more potent analogues. mdpi.com
Advanced Spectroscopic and Analytical Characterization in Research of 2 4 Chloro 2 Cyanophenoxy Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 2-(4-Chloro-2-cyanophenoxy)acetamide can be mapped, providing insights into the connectivity and spatial relationships of atoms within the molecule.
In the ¹H NMR spectrum, the aromatic protons on the substituted phenoxy ring are expected to exhibit distinct chemical shifts and coupling patterns. The proton ortho to the ether linkage and meta to the chlorine atom would likely appear as a doublet, while the proton ortho to the cyano group would also be a doublet. The proton situated between the chlorine and cyano groups would present as a doublet of doublets. The methylene (B1212753) protons of the acetamide (B32628) group (-O-CH₂-C=O) would typically resonate as a singlet, and the amide protons (-NH₂) would also produce a singlet, which may be broad and its position can be solvent-dependent.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov Characteristic signals would include those for the aromatic carbons, with their chemical shifts influenced by the attached substituents (chloro, cyano, and ether linkage). The carbon of the cyano group (C≡N) would appear in a distinct region of the spectrum. Furthermore, the carbonyl carbon (C=O) of the amide group and the methylene carbon (-O-CH₂-) would have characteristic chemical shifts. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.8 | 115 - 155 |
| -O-CH₂- | ~4.8 | ~67 |
| -C(=O)NH₂ | 7.5 - 8.5 (broad) | - |
| C=O | - | ~167 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its molecular formula.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The molecular ion peak [M]⁺ would be observed, and due to the presence of chlorine, a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak would also be present.
Common fragmentation pathways for amides include the McLafferty rearrangement and alpha-cleavage. libretexts.org Alpha-cleavage next to the carbonyl group could result in the loss of the acetamide side chain, leading to the formation of a 4-chloro-2-cyanophenoxy radical. Cleavage of the ether bond is another plausible fragmentation route. The presence of the aromatic ring leads to the formation of stable fragment ions. nih.gov
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 212/214 | [C₉H₇ClN₂O₂]⁺ | Molecular Ion |
| 168/170 | [C₇H₃ClNO]⁺ | Loss of CH₂CONH₂ |
| 153/155 | [C₆H₃Cl(CN)O]⁺ | Cleavage of the ether bond |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1650-1690 cm⁻¹ would be indicative of the C=O stretching of the primary amide. The N-H stretching vibrations of the amide would appear as two bands in the region of 3100-3500 cm⁻¹. The C≡N stretch of the nitrile group would be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The aromatic C-H stretching would be seen above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region between 600 and 800 cm⁻¹. nih.gov
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring and the C≡N bond would be expected to show strong signals in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3100 - 3500 |
| Amide (C=O) | C=O Stretch | 1650 - 1690 |
| Nitrile (C≡N) | C≡N Stretch | 2220 - 2260 |
| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1200 - 1275 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1400 - 1600 |
X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule.
This technique would also reveal the crystal packing, including intermolecular interactions such as hydrogen bonding. The amide group's N-H protons can act as hydrogen bond donors, while the carbonyl oxygen, the ether oxygen, and the nitrogen of the cyano group can act as hydrogen bond acceptors. These interactions play a crucial role in the formation of the crystal lattice. researchgate.netresearchgate.net The planarity of the aromatic ring and the conformation of the acetamide side chain relative to the ring could also be determined. researchgate.net
Table 4: Expected Crystallographic Data Parameters for this compound
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides information on the size and shape of the unit cell. |
| Bond Lengths | The distances between bonded atoms. | e.g., C=O, C≡N, C-Cl bond distances. |
| Bond Angles | The angles between adjacent bonds. | e.g., O-C-C, C-C-N bond angles. |
| Torsion Angles | The dihedral angles between planes defined by atoms. | Describes the conformation of the molecule. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound and for its isolation from reaction mixtures.
HPLC, particularly in the reversed-phase mode with a C18 column, would be a suitable method for purity determination. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Gas chromatography could also be used, provided the compound is thermally stable and sufficiently volatile. A capillary column with a suitable stationary phase would be used for separation. The retention time of the compound would be a characteristic property under specific GC conditions. Mass spectrometry can be coupled with GC (GC-MS) to provide both separation and structural information, aiding in the identification of any impurities. nih.gov
Future Research Directions and Interdisciplinary Approaches for 2 4 Chloro 2 Cyanophenoxy Acetamide
Identification of Novel Biological Pathways and Unexplored Targets
A primary avenue for future research into 2-(4-Chloro-2-cyanophenoxy)acetamide lies in the comprehensive identification of its biological targets and the pathways it modulates. The structural motifs present in the molecule suggest several plausible, yet unexplored, areas of investigation.
The chloroacetamide moiety is a known feature in compounds designed as irreversible inhibitors. For instance, certain chloroacetamide derivatives have been developed as irreversible inhibitors of fibroblast growth factor receptors (FGFR), which are key players in cell proliferation and differentiation. nih.gov This suggests that this compound could potentially target cysteine residues in the active sites of various enzymes or receptors, leading to covalent modification and modulation of their activity.
Furthermore, the phenoxyacetamide core is present in a variety of biologically active molecules. Studies on other phenoxyacetamide derivatives have revealed their potential to induce apoptosis in cancer cells through the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Another area of interest is the inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. mdpi.com Given these precedents, future research could explore the effects of this compound on pathways related to cancer, neurodegenerative diseases, and other conditions where these targets are relevant.
In the context of herbicidal activity, a well-established target for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. researchgate.net Investigating whether this compound exhibits similar activity could open up applications in agriculture.
A systematic approach to target identification would involve high-throughput screening against a panel of kinases, proteases, and other enzymes, followed by more detailed biochemical and cellular assays to validate any identified hits.
Development of Advanced Synthetic Methodologies for Analogs
The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its biological activity. The general synthesis of phenoxyacetamides typically involves the nucleophilic substitution of a haloacetamide with a substituted phenol (B47542) under basic conditions. mdpi.com
Future work in this area could focus on developing more advanced and efficient synthetic methodologies. This might include the use of microwave-assisted synthesis to accelerate reaction times and improve yields. Furthermore, the application of combinatorial chemistry approaches, where diverse substituents are systematically introduced at various positions on the aromatic ring and the acetamide (B32628) nitrogen, would allow for the rapid generation of a library of analogs.
The development of stereoselective synthetic methods could also be important if the biological target of this compound is found to be chiral. This would enable the synthesis of enantiomerically pure analogs, which is often critical for maximizing potency and minimizing off-target effects.
Integration with Chemical Biology Tools for Target Deconvolution
To elucidate the mechanism of action of this compound, the integration of chemical biology tools will be indispensable. Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, can be approached using several powerful techniques.
One such method is affinity-based protein profiling, where a tagged version of the compound is used to pull down its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry. Given the potential for covalent modification by the chloroacetamide group, activity-based protein profiling (ABPP) could be particularly effective. In ABPP, a reactive probe that mimics the compound of interest is used to label its targets in a complex biological sample.
Genetic approaches, such as yeast three-hybrid screening or CRISPR-based genetic screens, can also be employed to identify proteins that interact with this compound or to find genes that, when knocked out, confer resistance or sensitivity to the compound.
Exploration of Synergistic Effects with Other Bioactive Agents
Investigating the potential for synergistic interactions between this compound and other bioactive agents could lead to the development of more effective combination therapies. The nature of these potential synergies will depend on the identified biological activity of the compound.
For example, if it is found to induce apoptosis, combining it with standard-of-care chemotherapeutic agents could enhance its anti-cancer efficacy. Similarly, if it targets a specific enzyme in a metabolic pathway, it could be used in combination with another agent that inhibits a different enzyme in the same or a parallel pathway.
Systematic screening of combinations of this compound with a library of known drugs would be a valuable starting point. Any promising combinations could then be further investigated in more detailed preclinical studies to understand the mechanistic basis of the synergy.
Computational Design of Next-Generation Scaffolds
Computational chemistry and molecular modeling can play a pivotal role in the design of next-generation scaffolds based on the this compound template. Once a biological target has been identified and its three-dimensional structure is known, molecular docking studies can be used to predict the binding mode of the compound and to design new analogs with improved affinity and selectivity. researchgate.net
Pharmacophore modeling can be employed to identify the key chemical features required for biological activity. This information can then be used to search virtual libraries of compounds for new molecules with similar properties but different core structures.
Quantitative structure-activity relationship (QSAR) studies can also be performed on a series of analogs to build a mathematical model that relates their chemical structures to their biological activities. This model can then be used to predict the activity of new, untested compounds, thereby guiding the synthetic efforts towards more potent molecules.
Through a concerted and interdisciplinary effort that combines synthetic chemistry, chemical biology, and computational modeling, the full therapeutic or agrochemical potential of this compound and its derivatives can be systematically explored and realized.
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NCS, H₂SO₄ | CHCl₃ | 0–25°C | 70–85 |
| 2 | Bromoacetamide, K₂CO₃ | DMF | 80°C | 60–75 |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Methodological approaches include:
- Variable-temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G**) to validate proposed conformers .
- X-ray refinement (SHELXL) : Resolve crystal structure ambiguities using high-resolution data and hydrogen-bonding analysis (e.g., C–H⋯O interactions) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and acetamide linkage (δ 4.2–4.5 ppm for –OCH₂–) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of Cl or CN groups) .
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% deviation .
Advanced: How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, catalyst loading) to maximize yield and minimize impurities .
- In-situ monitoring (HPLC/FTIR) : Track reaction progress and identify intermediates (e.g., hydrolysis of cyano to amide groups) .
- Green chemistry approaches : Use ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity and reduce waste .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF > THF | +15% |
| Temp. | 80–90°C | +20% |
| Catalyst | K₂CO₃ > Na₂CO₃ | +10% |
Basic: What are the biological activity screening protocols for this compound?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth .
- Cytotoxicity (MTT assay) : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can computational modeling predict metabolic pathways or toxicity?
Answer:
- ADMET prediction (SwissADME) : Estimate bioavailability, CYP450 interactions, and Ames toxicity .
- Molecular docking (AutoDock Vina) : Simulate binding to metabolic enzymes (e.g., cytochrome P450 3A4) .
- QSAR models : Corrogate substituent effects (e.g., Cl vs. F) on toxicity endpoints .
Basic: What strategies ensure compound stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis .
- Light-sensitive containers : Use amber vials to avoid photodegradation of the phenoxy group .
- Stability-indicating HPLC : Monitor degradation products (e.g., free cyanide) over time .
Advanced: How can crystallographic disorder be addressed in structural studies?
Answer:
- Twinning refinement (SHELXL) : Apply TWIN/BASF commands to model overlapping lattices .
- Dynamic occupancy adjustment : Refine partial occupancies for disordered Cl or CN groups .
- Low-temperature data collection : Reduce thermal motion artifacts (100 K, N₂ stream) .
Basic: What are the cross-disciplinary applications of this compound?
Answer:
- Material science : As a monomer for conductive polymers (e.g., polyaniline derivatives) .
- Agrochemicals : Herbicidal activity via inhibition of acetolactate synthase (ALS) .
- Fluorescent probes : Modify the cyano group for bioimaging applications .
Advanced: How to design SAR studies to improve target selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
